molecular formula C13H13Cl2NS B6180456 benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine CAS No. 2613383-56-3

benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine

Cat. No.: B6180456
CAS No.: 2613383-56-3
M. Wt: 286.2
InChI Key:
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Description

Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine is a compound that belongs to the class of aromatic amines. It contains a thienyl ring and is synthesized with the aim of developing new drugs for the treatment of neurological disorders such as Alzheimer’s disease and depression.

Preparation Methods

The synthesis of benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine involves several steps. One common method includes the reaction of benzylamine with 2-(2,5-dichlorothiophen-3-yl)ethyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted amines.

Scientific Research Applications

Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is being investigated for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease and depression.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes in the brain, modulating their activity and influencing neurotransmitter levels. This can lead to changes in neuronal signaling and potentially alleviate symptoms of neurological disorders.

Comparison with Similar Compounds

Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine can be compared with other similar compounds, such as:

    Benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate: This compound contains a difluoroacetate group instead of an ethylamine group, which may result in different chemical properties and biological activities.

    Benzyl 2-(2,5-dichlorothiophen-3-yl)ethyl chloride: This compound is a precursor in the synthesis of this compound and contains a chloride group instead of an amine group.

The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and pathways, making it a promising candidate for the development of new therapeutic agents.

Properties

CAS No.

2613383-56-3

Molecular Formula

C13H13Cl2NS

Molecular Weight

286.2

Purity

95

Origin of Product

United States

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